molecular formula C10H17N3 B13065558 1-cycloheptyl-1H-pyrazol-4-amine

1-cycloheptyl-1H-pyrazol-4-amine

Cat. No.: B13065558
M. Wt: 179.26 g/mol
InChI Key: HPOXMHWWHGNTMH-UHFFFAOYSA-N
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Description

1-cycloheptyl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a cycloheptyl group at the 1-position and an amine group at the 4-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of cycloheptanone with hydrazine to form a hydrazone intermediate, which then undergoes cyclization to yield the pyrazole ring. The reaction conditions often involve heating in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of N-substituted pyrazoles .

Scientific Research Applications

1-cycloheptyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-1H-pyrazol-4-amine
  • 1-cyclohexyl-1H-pyrazol-4-amine
  • 1-cycloheptyl-1H-pyrazol-5-amine

Uniqueness

1-cycloheptyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-cycloheptylpyrazol-4-amine

InChI

InChI=1S/C10H17N3/c11-9-7-12-13(8-9)10-5-3-1-2-4-6-10/h7-8,10H,1-6,11H2

InChI Key

HPOXMHWWHGNTMH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C=C(C=N2)N

Origin of Product

United States

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